molecular formula C19H30O2 B14502491 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane CAS No. 62823-15-8

2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane

Katalognummer: B14502491
CAS-Nummer: 62823-15-8
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: LZFDHSWCXJEPCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and various alkyl and phenoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with an appropriate alkyl halide to form the corresponding ether. This intermediate is then subjected to further reactions to introduce the oxirane ring and other substituents. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.

    Substitution: The phenoxy and alkyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted ethers.

Wissenschaftliche Forschungsanwendungen

2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including drug development and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-3-[5-(4-ethylphenoxy)-3-methylpentyl]-2-methyloxirane
  • 2,2,3-Trimethyloxirane

Uniqueness

2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

62823-15-8

Molekularformel

C19H30O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

2-[5-(4-ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane

InChI

InChI=1S/C19H30O2/c1-6-16-7-9-17(10-8-16)20-14-12-15(2)11-13-19(5)18(3,4)21-19/h7-10,15H,6,11-14H2,1-5H3

InChI-Schlüssel

LZFDHSWCXJEPCY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OCCC(C)CCC2(C(O2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.